molecular formula C13H17NO3S B2543066 2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 757220-73-8

2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B2543066
CAS No.: 757220-73-8
M. Wt: 267.34
InChI Key: BEGPYKGGTXNTLY-UHFFFAOYSA-N
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Description

The compound 2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid features a cyclopenta[b]thiophene core substituted at position 2 with a branched 3-methylbutanamido group and a carboxylic acid at position 3. This structure places it within a class of heterocyclic compounds known for diverse bioactivities, including mitochondrial modulation and antimicrobial effects .

Properties

IUPAC Name

2-(3-methylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-7(2)6-10(15)14-12-11(13(16)17)8-4-3-5-9(8)18-12/h7H,3-6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGPYKGGTXNTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald synthesis, which is a multi-step process that includes the condensation of a ketone or aldehyde with a thiocarbonyl compound, followed by cyclization and functionalization steps . The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction and improve efficiency . The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological processes and as a potential therapeutic agent.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The cyclopenta[b]thiophene scaffold is highly versatile, with modifications at positions 2 and 3 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent (Position 2) Functional Group (Position 3) Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound : 2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid 3-Methylbutanamido (branched C4 chain) Carboxylic acid ~253.32 Hypothesized mitofusin agonist activity (based on structural similarity to mitochondrial modulators)
2-Acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Acetamido (C2 chain) Carboxylic acid 225.26 Unspecified bioactivity; lower lipophilicity compared to target compound
Methyl 2-(3-phenylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate 3-Phenylpropanamido (aromatic substituent) Methyl ester 329.41 Increased steric bulk; ester group may enhance membrane permeability
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido Ethyl ester 356.45 Demonstrated antifungal and antibacterial activities
2-(1H-Pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Pyrrol-1-yl (heterocyclic substituent) Carboxylic acid 233.29 Potential for π-π interactions due to aromatic substituent

Pharmacological and Functional Insights

  • Mitochondrial Modulation : highlights mitofusin agonists with cyclopenta[b]thiophene cores (e.g., TAMRA compounds), suggesting the target compound may influence mitochondrial DNA content. However, the 3-methylbutanamido group’s branched chain could alter binding affinity compared to phenyl or heterocyclic substituents .
  • Antimicrobial Activity : Thioureido derivatives (e.g., ) exhibit antifungal/antibacterial effects, implying that the target’s amide group may confer similar properties if optimized for solubility and target engagement .
  • Synthetic Accessibility : The Petasis reaction () and condensation methods () are viable routes for synthesizing such analogs. The target compound’s synthesis may require tailored conditions to accommodate the branched 3-methylbutanamido group .

Physicochemical Properties

  • Lipophilicity : The 3-methylbutanamido group increases hydrophobicity compared to acetamido () but less than phenylpropanamido (). This balance may influence bioavailability .
  • Acid-Base Behavior : The carboxylic acid at position 3 enhances water solubility, contrasting with ester derivatives (e.g., ), which are more lipophilic but require metabolic activation .

Biological Activity

2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO3S
  • Molecular Weight : 267.34 g/mol
  • IUPAC Name : this compound

The compound features a cyclopentathiophene core, which is known for its diverse biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation and metabolism.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to thiophenes exhibit significant antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains.

Analgesic Effects

Research on analogs of this compound has demonstrated analgesic properties. For instance, derivatives of thiophene carboxylic acids were tested in animal models and showed pain-relieving effects comparable to standard analgesics like metamizole .

Lipid Metabolism Regulation

A related compound, ZJ001 (2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid), has been shown to influence lipid metabolism by modulating the SREBP pathway in diet-induced obesity models. This suggests that this compound may also have similar effects on lipid regulation and metabolic disorders .

Case Studies

StudyFindingsReference
Analgesic ActivityDemonstrated significant analgesic effects in mouse models using the "hot plate" method.
Lipid RegulationZJ001 reduced hepatic lipid accumulation and improved glucose tolerance in mice.

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